![molecular formula C7H11N3O B13884078 2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
2-[(2-Aminopyridin-4-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Aminopyridin-4-yl)amino]ethanol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of aminopyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyridin-4-yl)amino]ethanol typically involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Aminopyridin-4-yl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine .
Aplicaciones Científicas De Investigación
2-[(2-Aminopyridin-4-yl)amino]ethanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-[(2-Aminopyridin-4-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A simpler derivative with only an amino group attached to the pyridine ring.
2-(2-Aminopyridin-4-yl)ethan-1-ol: A closely related compound with similar functional groups but different structural arrangement.
2-Aminopyrimidine: Another heterocyclic compound with an amino group, but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-[(2-Aminopyridin-4-yl)amino]ethanol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-[(2-aminopyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c8-7-5-6(1-2-10-7)9-3-4-11/h1-2,5,11H,3-4H2,(H3,8,9,10) |
Clave InChI |
LGUQBCCMGZRRAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


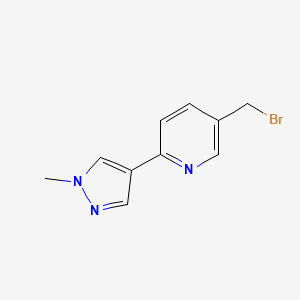

![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
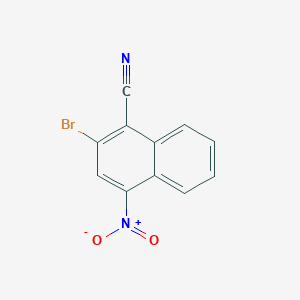

![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
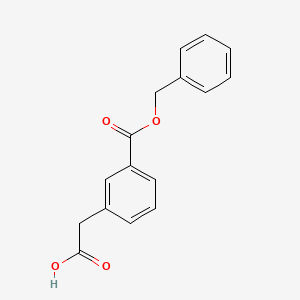
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)

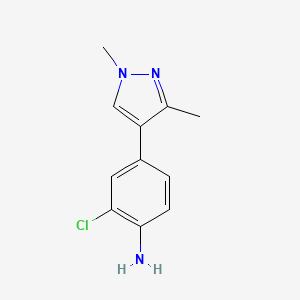

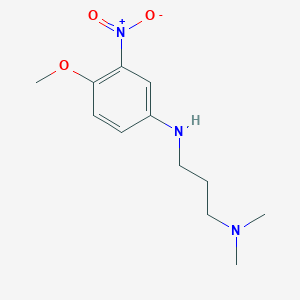

![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
